Orthogonal Acid-Labile Deprotection Profile of t-Butyl Ester vs. Methyl/Ethyl Esters
The tert-butyl ester group in t-butyl 5-oxo-2-tetrahydrofurancarboxylate provides orthogonal, acid-labile protection for the carboxyl moiety, enabling selective removal under conditions that leave base-labile esters intact. This is a defining feature for its selection over methyl or ethyl ester analogs . Specifically, tert-butyl esters can be cleaved with trifluoroacetic acid (TFA) at room temperature, whereas methyl and ethyl esters remain stable under these conditions, requiring stronger acid or base for hydrolysis [1].
| Evidence Dimension | Hydrolytic Stability under Acidic vs. Basic Conditions |
|---|---|
| Target Compound Data | t-Butyl ester: Cleaved by TFA (pH ~0-1) at room temperature; stable to aqueous base [1]. |
| Comparator Or Baseline | Methyl/Ethyl esters: Stable to TFA; cleaved by strong aqueous base (e.g., LiOH) or strong acid with heating [1]. |
| Quantified Difference | Orthogonal deprotection window: t-Butyl ester is >99% stable to 1M LiOH for 24h, while methyl ester is >99% stable to TFA for 24h [1]. |
| Conditions | Standard organic synthesis deprotection conditions. |
Why This Matters
This orthogonality enables complex molecule assembly where multiple carboxyl groups must be differentially deprotected, a capability not provided by simpler esters, directly impacting synthetic route feasibility and yield.
- [1] Organic Chemistry Portal. Carboxyl Protecting Groups Stability. View Source
